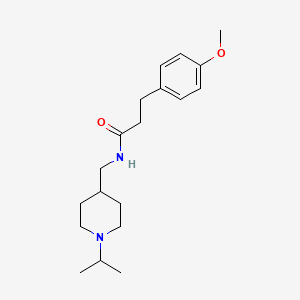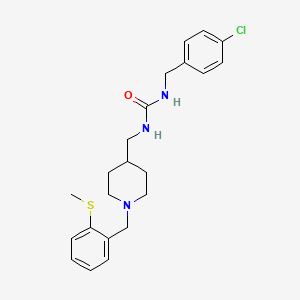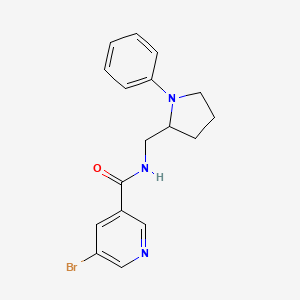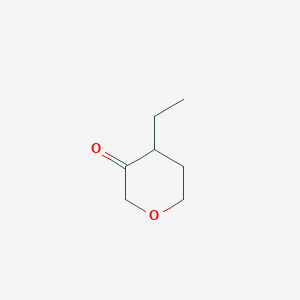
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'IPMP' and is classified as a piperidine derivative.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from white cedar (Melia azedarach L.), have been investigated for their antimicrobial, antioxidant, and cytotoxic activities. Although the specific compound N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is not directly mentioned, related metabolites, including α-pyridone and ceramide derivatives, were found to significantly inhibit the growth of Bacillus subtilis and Staphylococcus aureus. These compounds also displayed potent antifungal activity against the plant pathogen Alternaria solani and showed notable DPPH radical scavenging activities, indicating their potential in antimicrobial and antioxidant applications (Jian Xiao et al., 2014).
Cytotoxicity Against Cancer Cells
The synthesis of polyfunctionalized piperidone oxime ethers, including derivatives with isopropyl substituents similar to the structure of interest, has been evaluated for cytotoxicity against the HeLa cell line (human cervical carcinoma). These studies suggest that modifications on the piperidone framework can lead to compounds with promising anticancer activity, providing a basis for further exploration of this compound in cancer research (P. Parthiban et al., 2011).
Pharmacokinetic Studies
In the context of pharmacokinetics and metabolism, the study of similar compounds, such as TZT-1027 (a cytotoxic dolastatin 10 derivative), offers insights into the absorption, distribution, metabolism, and elimination (ADME) characteristics that could be relevant for this compound. These studies reveal low clearance, moderate distribution, and extensive metabolism, suggesting potential considerations for the pharmacokinetic profile of related compounds (Milly E. de Jonge et al., 2005).
Selective Receptor Binding
Research into N-substituted derivatives of piperidines for selective sigma(1) receptor affinity indicates that structural modifications, such as those found in this compound, can lead to compounds with high potency and selectivity. This selectivity has implications for the development of therapeutic agents targeting specific receptors, demonstrating the broader applicability of such compounds in medicinal chemistry (F. Berardi et al., 2005).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)21-12-10-17(11-13-21)14-20-19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,15,17H,6,9-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKULILRCWNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)


![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2987258.png)


![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)

![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)